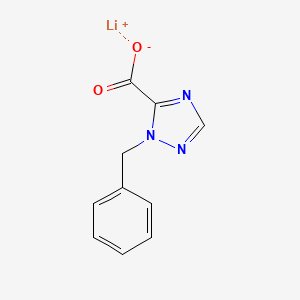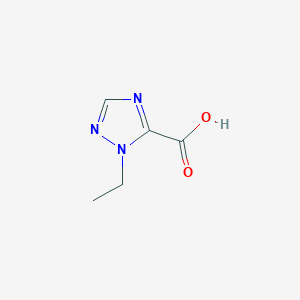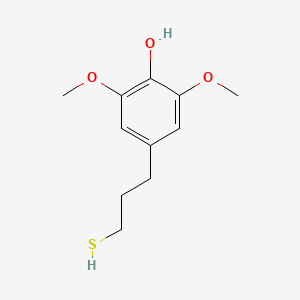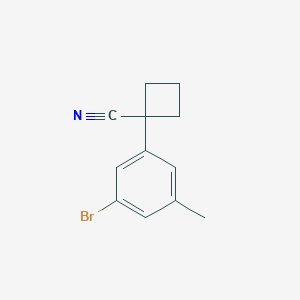
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic precursor followed by subsequent functional group transformations. One common method involves the nitration of 2-fluorophenylacetic acid using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then subjected to further reactions to introduce the oxopropanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and micro packed-bed reactors can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Medicine:
Drug Development:
Industry:
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 5-Fluoro-2-nitrophenylacetonitrile
Comparison:
- 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which can influence its reactivity and applications.
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid lacks the oxo group, which can affect its chemical behavior and potential uses.
- 2-(4-Fluoro-3-nitrophenyl)acetic acid has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
- 5-Fluoro-2-nitrophenylacetonitrile contains a nitrile group, which can significantly alter its chemical properties and potential applications .
Eigenschaften
Molekularformel |
C9H6FNO5 |
|---|---|
Molekulargewicht |
227.15 g/mol |
IUPAC-Name |
3-(5-fluoro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-6-1-2-7(11(15)16)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
KLTDFQWNMZQHHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CC(=O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)

![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)



![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



